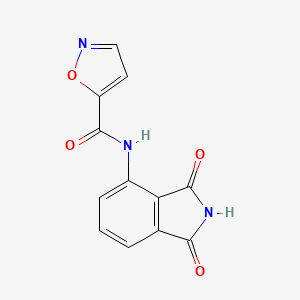

N-(1,3-dioxoisoindolin-4-yl)isoxazole-5-carboxamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(1,3-dioxoisoindolin-4-yl)isoxazole-5-carboxamide is a heterocyclic compound characterized by the presence of an isoindoline nucleus and an isoxazole ring

作用机制

Target of Action

N-(1,3-dioxoisoindolin-4-yl)isoxazole-5-carboxamide is a bioactive aromatic compound that has been found to bind with high affinity to multiple receptors . These receptors are the primary targets of this compound and play a crucial role in its mechanism of action.

Mode of Action

The interaction of this compound with its targets results in a series of biochemical reactions. The compound binds to the receptors, triggering a cascade of events that lead to changes in cellular functions .

Biochemical Pathways

This compound affects various biochemical pathways. The compound’s interaction with its targets influences these pathways, leading to downstream effects that contribute to its overall biological activity .

Pharmacokinetics

The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME) properties. These properties impact the compound’s bioavailability, determining how much of the compound reaches its targets and how long it stays in the body .

Result of Action

The molecular and cellular effects of this compound’s action are diverse. Some compounds showed potent anticancer activities . For instance, it was shown to cause arrest in the G0/G1 phase in Huh7 cells and caused a significant decrease in CDK4 levels .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other molecules can affect how the compound interacts with its targets and how it is metabolized in the body .

生化分析

Biochemical Properties

The biochemical properties of N-(1,3-dioxoisoindolin-4-yl)isoxazole-5-carboxamide are intriguing. The compound has shown potential as a therapeutic agent, with various derivatives displaying promising pharmacological effects

Cellular Effects

Preliminary studies suggest that it may influence cell function, including potential impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is hypothesized that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-dioxoisoindolin-4-yl)isoxazole-5-carboxamide typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the N-isoindoline-1,3-dione scaffold . This reaction is often carried out under solvent-free conditions with simple heating, making it an efficient and environmentally friendly approach .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of green chemistry, such as the use of water as a solvent and the minimization of hazardous reagents, are likely to be employed to ensure sustainable and scalable production .

化学反应分析

Types of Reactions

N-(1,3-dioxoisoindolin-4-yl)isoxazole-5-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups.

Reduction: Reduction reactions can modify the oxidation state of the compound, potentially altering its reactivity.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups .

科学研究应用

相似化合物的比较

Similar Compounds

Similar compounds include other N-isoindoline-1,3-dione derivatives and isoxazole-containing molecules . These compounds share structural similarities but may differ in their specific functional groups and reactivity.

Uniqueness

N-(1,3-dioxoisoindolin-4-yl)isoxazole-5-carboxamide stands out due to its unique combination of an isoindoline nucleus and an isoxazole ring, which imparts distinct chemical and biological properties.

生物活性

N-(1,3-dioxoisoindolin-4-yl)isoxazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in the context of anticancer and antimicrobial properties. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of the biological activity of this compound.

Synthesis and Structural Characteristics

The compound is synthesized through various methods, including Claisen–Schmidt condensation and other synthetic routes involving isoindoline and isoxazole derivatives. The structural framework allows for interactions with biological targets, making it a candidate for further pharmacological evaluation.

In Vitro Studies

The National Cancer Institute (NCI) has evaluated the compound's anticancer potential using a panel of approximately sixty cancer cell lines. The results indicated notable antitumor activity with mean GI50 (growth inhibition 50) values of 15.72 μM and TGI (total growth inhibition) values of 50.68 μM .

Table 1: Anticancer Activity Against Different Cell Lines

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | Huh7 | 4.7 | G0/G1 phase arrest |

| This compound | MCF7 | 3.8 | CDK4 downregulation |

| This compound | HCT116 | 8.5 | Apoptosis induction |

The compound exhibited selective cytotoxicity against cancer cells while showing higher IC50 values in normal human epithelial cells (MCF12A), indicating its potential for targeted cancer therapy .

The mechanism underlying the anticancer activity involves cell cycle arrest at the G0/G1 phase and downregulation of cyclin-dependent kinase 4 (CDK4), which plays a crucial role in cell cycle progression. Western blot analyses confirmed increased levels of retinoblastoma protein (Rb), essential for G1 phase arrest .

Antimicrobial Activity

In addition to its anticancer properties, this compound has been screened for antimicrobial activity. Preliminary studies indicate that it possesses significant antibacterial properties against various strains, although detailed quantitative data are still emerging .

Table 2: Antimicrobial Activity Overview

| Test Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | TBD |

| Escherichia coli | TBD |

| Pseudomonas aeruginosa | TBD |

Case Study 1: Anticancer Efficacy in Liver Cancer Models

A study focused on liver cancer cell lines (Huh7) demonstrated that the compound not only inhibited cell proliferation but also induced apoptosis. The analysis revealed a significant reduction in alpha-fetoprotein secretion, a marker commonly associated with liver cancer progression .

Case Study 2: Comparative Analysis with Existing Anticancer Agents

In comparative studies with established chemotherapeutics like doxorubicin and sorafenib, this compound showed promising results with lower IC50 values against liver cancer cell lines, suggesting enhanced efficacy and potential as a novel therapeutic agent .

属性

IUPAC Name |

N-(1,3-dioxoisoindol-4-yl)-1,2-oxazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7N3O4/c16-10-6-2-1-3-7(9(6)12(18)15-10)14-11(17)8-4-5-13-19-8/h1-5H,(H,14,17)(H,15,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZFLSFVHABEGLH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)NC(=O)C3=CC=NO3)C(=O)NC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。